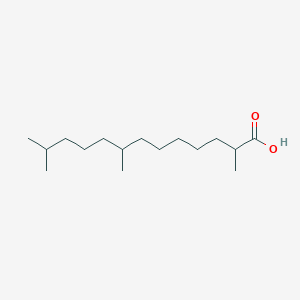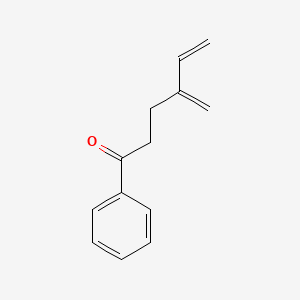
1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate is an organic compound characterized by its unique cyclopropane ring structure with two carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate typically involves the reaction of 2-ethenylcyclopropane-1,1-dicarboxylic acid with ethyl and hexyl alcohols under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling .
Comparación Con Compuestos Similares
- Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
- Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate
Comparison: 1-Ethyl 1-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate is unique due to its specific ethyl and hexyl ester groups, which confer distinct physical and chemical properties compared to its dimethyl and diethyl counterparts.
Propiedades
Número CAS |
391678-77-6 |
|---|---|
Fórmula molecular |
C15H24O4 |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
1-O-ethyl 1-O'-hexyl 2-ethenylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C15H24O4/c1-4-7-8-9-10-19-14(17)15(11-12(15)5-2)13(16)18-6-3/h5,12H,2,4,6-11H2,1,3H3 |
Clave InChI |
QVPURJIUIZLTAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1(CC1C=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-](/img/structure/B14261050.png)
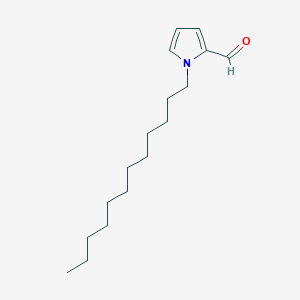
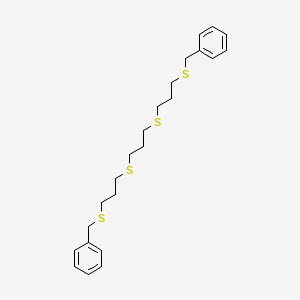



![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
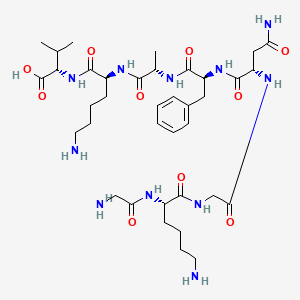
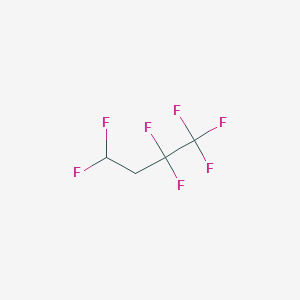
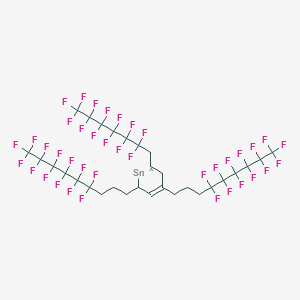
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
